N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is an organic molecule featuring a pyrazole ring substituted with a furan moiety and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: : Starting from appropriate hydrazine and 1,3-diketone precursors, the pyrazole ring is formed through a cyclization reaction.
Incorporation of the Furan Group:
Attachment of the Trifluoromethylphenyl Group: : This step is usually accomplished through a coupling reaction using trifluoromethylphenyl bromide and appropriate catalysts.
Final Acylation:
Industrial Production Methods
Industrial-scale production of this compound would involve optimization of the aforementioned synthetic routes to ensure cost-effectiveness, high yield, and purity. Typical industrial methods may include continuous flow synthesis, use of robust catalysts, and automation to minimize human error and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidation to form furancarboxylic acid derivatives under controlled conditions.
Reduction: : The nitro group, if present on the pyrazole ring, can be reduced to an amine.
Substitution: : Various substitutions on the furan or pyrazole rings can be carried out using halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, CrO₃.
Reducing Agents: : H₂/Pd-C, NaBH₄.
Substituents: : Various alkyl halides, nucleophiles like NaN₃.
Major Products
Oxidation: : Furancarboxylic acids.
Reduction: : Amino derivatives of the pyrazole ring.
Substitution: : Alkylated or azido-substituted derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
Biology
Medicine
Its structure suggests utility in designing inhibitors for enzymes involved in metabolic pathways, making it a candidate for drug development.
Industry
Applications in material science, particularly in the development of new organic electronic materials or functional coatings.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action in biological systems can involve interactions with various proteins, enzymes, and receptors. The trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions, while the furan and pyrazole rings provide sites for hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Unique Features
Combination of Furan and Pyrazole: : Provides unique reactivity patterns not typically observed in simpler molecules.
Trifluoromethyl Group: : Enhances metabolic stability and binding affinity.
Similar Compounds
N-(4-(furan-2-yl)-1H-pyrazol-3-yl)acetamide: : Similar but lacks the trifluoromethylphenyl group.
N-(2-(4-chlorophenyl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: : Substitutes the furan ring with a chlorophenyl group.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)15-4-1-3-13(9-15)10-17(25)22-6-7-24-12-14(11-23-24)16-5-2-8-26-16/h1-5,8-9,11-12H,6-7,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAZYVYHDYGUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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